3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-
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Overview
Description
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- is a brominated derivative of tetrahydrofuran, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- typically involves the bromoetherification of alkenols. One common method utilizes visible-light-induced photoredox catalysis with carbon tetrabromide (CBr4) as the bromine source. The reaction is carried out in the presence of a photoredox catalyst such as Ru(bpy)3Cl2 and blue LED irradiation in acetonitrile (MeCN) for several hours .
Industrial Production Methods: The use of safer and more efficient bromine sources like N-bromosuccinimide (NBS) can also be considered for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form tetrahydrofuran derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products: The major products formed from these reactions include various functionalized tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to study the effects of brominated heterocycles on biological systems.
Industry: It can be utilized in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol: An intermediate in cholesterol biosynthesis with a similar hydroxylated structure.
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol: A triterpenoid with a carboxyl group, sharing structural similarities with 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-.
Uniqueness: Its ability to undergo diverse chemical reactions and form functionalized derivatives makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
114429-91-3; 274693-10-6 |
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Molecular Formula |
C4H7BrO2 |
Molecular Weight |
167.002 |
IUPAC Name |
(3R,4R)-4-bromooxolan-3-ol |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
LUUKWZNQWLUBGM-QWWZWVQMSA-N |
SMILES |
C1C(C(CO1)Br)O |
solubility |
not available |
Origin of Product |
United States |
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